molecular formula C8H10FNO B3190924 Benzenamine, 2-fluoro-5-methoxy-N-methyl- CAS No. 502435-25-8

Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Cat. No.: B3190924
CAS No.: 502435-25-8
M. Wt: 155.17 g/mol
InChI Key: WVJLYSAXAFISSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-fluoro-5-methoxy-N-methyl- is an organic compound with the molecular formula C8H10FNO It is a derivative of benzenamine, where the amino group is substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-fluoro-5-methoxy-N-methyl- typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-methoxyaniline.

    Methylation: The amino group of 2-fluoro-5-methoxyaniline is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield Benzenamine, 2-fluoro-5-methoxy-N-methyl-.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields through process engineering.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-fluoro-5-methoxy-N-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Benzenamine, 2-fluoro-5-methoxy-N-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-fluoro-5-methoxy-N-methyl- involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The methyl group on the nitrogen atom can affect the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-fluoro-5-methoxy-: Lacks the N-methyl group.

    Benzenamine, 2-fluoro-: Lacks both the methoxy and N-methyl groups.

    Benzenamine, 5-methoxy-N-methyl-: Lacks the fluorine atom.

Uniqueness

Benzenamine, 2-fluoro-5-methoxy-N-methyl- is unique due to the combination of the fluorine, methoxy, and N-methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-5-methoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLYSAXAFISSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666665
Record name 2-Fluoro-5-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502435-25-8
Record name 2-Fluoro-5-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2-fluoro-5-methoxy-N-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 2-fluoro-5-methoxy-N-methyl-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 2-fluoro-5-methoxy-N-methyl-
Reactant of Route 4
Reactant of Route 4
Benzenamine, 2-fluoro-5-methoxy-N-methyl-
Reactant of Route 5
Reactant of Route 5
Benzenamine, 2-fluoro-5-methoxy-N-methyl-
Reactant of Route 6
Reactant of Route 6
Benzenamine, 2-fluoro-5-methoxy-N-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.